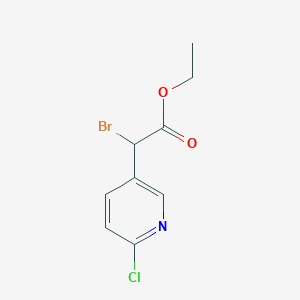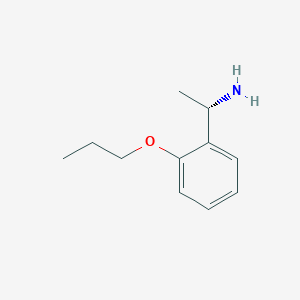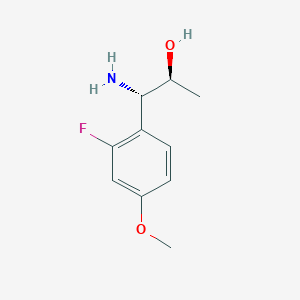
3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenol structure with an isopentylazanediyl linkage, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of 3,3’-dihydroxybenzyl alcohol with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur at the aromatic rings using halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Ethane-1,2-diyl)diphenol: Similar structure but lacks the isopentylazanediyl linkage.
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: Contains an ethane-1,2-diylbis(oxy) linkage instead of isopentylazanediyl.
Uniqueness
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its isopentylazanediyl linkage, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C21H29NO2 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
3-[2-[2-(3-hydroxyphenyl)ethyl-(3-methylbutyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-17(2)9-12-22(13-10-18-5-3-7-20(23)15-18)14-11-19-6-4-8-21(24)16-19/h3-8,15-17,23-24H,9-14H2,1-2H3 |
Clave InChI |
XQNYRKPKGAELJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


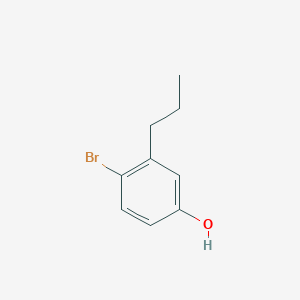
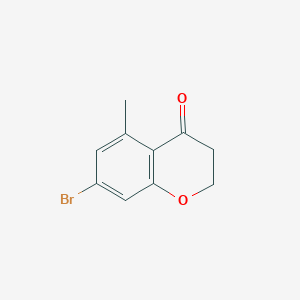
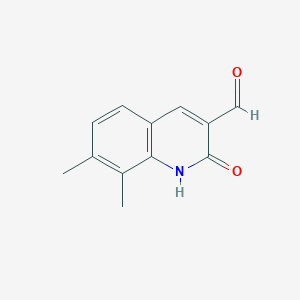
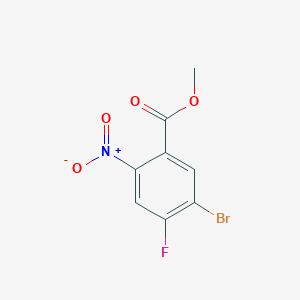
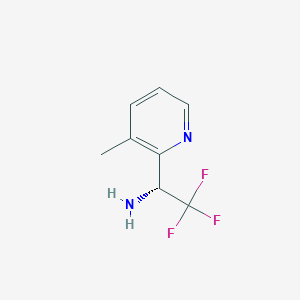
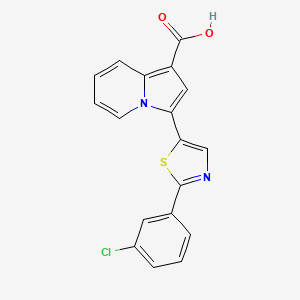
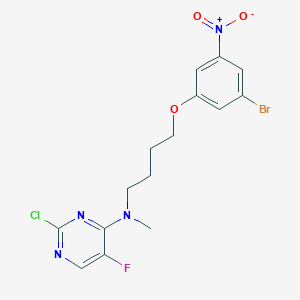
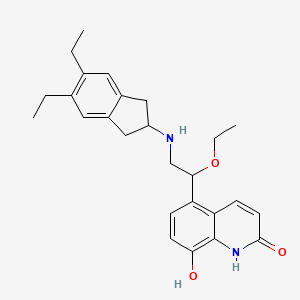
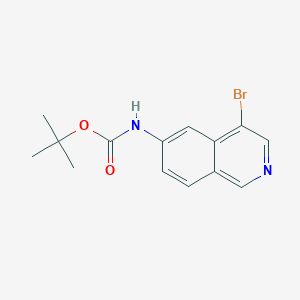

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
